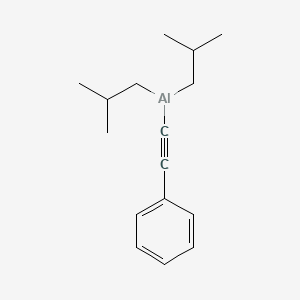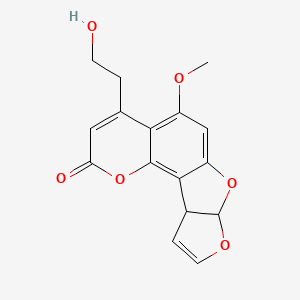
Parasiticol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parasiticol is a mycotoxin produced by certain species of Aspergillus fungi, including Aspergillus flavus and Aspergillus parasiticus . It is structurally related to aflatoxins, which are known for their toxic and carcinogenic properties. This compound lacks the lactone ring present in aflatoxin G1, making it a unique compound within the aflatoxin family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of parasiticol involves the cultivation of Aspergillus species under controlled conditions. The fungi are grown on a suitable substrate, such as maize or peanuts, which provides the necessary nutrients for their growth and toxin production . The cultivation is typically carried out at a temperature range of 25-30°C with a relative humidity of 85-90%.
Industrial Production Methods
Industrial production of this compound follows similar methods to those used for other mycotoxins. Large-scale fermentation processes are employed, where the fungi are grown in bioreactors under optimized conditions. The mycotoxin is then extracted from the culture medium using solvent extraction techniques, followed by purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
Parasiticol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to less toxic metabolites.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced metabolites, and substituted analogs of this compound .
Scientific Research Applications
Parasiticol has several scientific research applications across various fields:
Mechanism of Action
Parasiticol exerts its effects by interfering with cellular processes. It targets specific molecular pathways, including:
Prostaglandin Inhibition: This compound inhibits the synthesis of prostaglandins, which are involved in inflammation and pain pathways.
Serotonergic Pathways: It affects serotonergic pathways, influencing neurotransmission and mood regulation.
Opioid Pathways: This compound interacts with opioid receptors, modulating pain perception.
Comparison with Similar Compounds
Parasiticol is compared with other similar compounds, such as aflatoxins:
Aflatoxin B1: A potent carcinogen with a lactone ring structure.
Aflatoxin G1: Similar to this compound but contains a lactone ring.
Aflatoxin M1: A hydroxylated metabolite of aflatoxin B1
This compound’s uniqueness lies in its structural difference from aflatoxins, particularly the absence of the lactone ring, which influences its chemical behavior and biological effects .
Properties
CAS No. |
27845-89-2 |
|---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-8-methoxy-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1,5,7,9,14-pentaen-4-one |
InChI |
InChI=1S/C16H14O6/c1-19-10-7-11-14(9-3-5-20-16(9)21-11)15-13(10)8(2-4-17)6-12(18)22-15/h3,5-7,9,16-17H,2,4H2,1H3 |
InChI Key |
OECIBMLUZYCUSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=O)OC2=C3C4C=COC4OC3=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


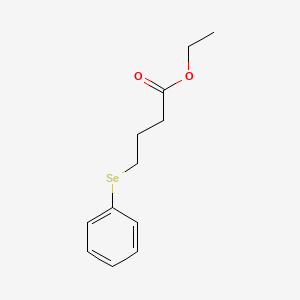
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)

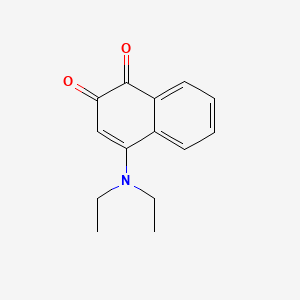

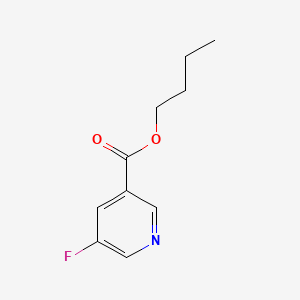
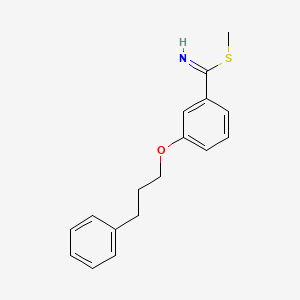
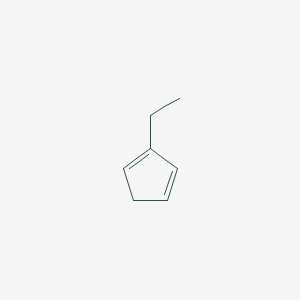
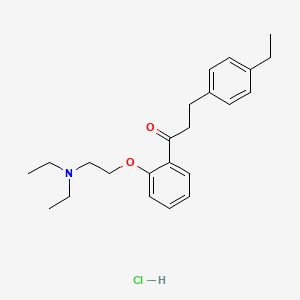


![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)

